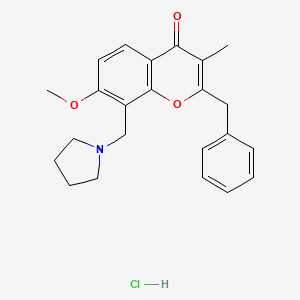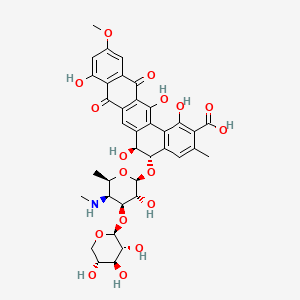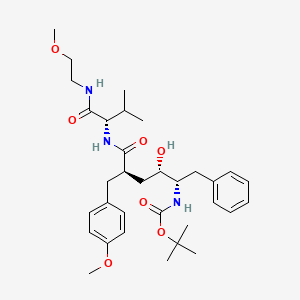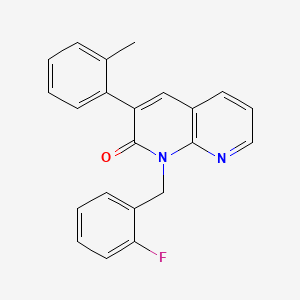
(+-)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride is a complex organic compound that belongs to the class of dibenzoxepines. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields. It is characterized by its unique tricyclic structure, which includes a dibenzoxepine core fused with a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . This reaction forms the dibenzoxepine core, which is then further functionalized to introduce the piperazine ring.
Another approach involves the use of copper-catalyzed C-N and C-O coupling reactions, which allow for the efficient formation of the dibenzoxepine structure . These reactions are often carried out under mild conditions, making them suitable for large-scale industrial production.
Industrial Production Methods
In an industrial setting, the production of (±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride can be optimized by using microwave-assisted synthesis, which significantly reduces reaction times and improves yields . This method involves the use of microwave irradiation to accelerate the cyclocondensation reaction, resulting in the rapid formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
(±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides with enhanced pharmacological properties, while reduction reactions can produce derivatives with modified biological activity .
Scientific Research Applications
(±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes . The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved in these interactions are still under investigation, but it is believed that the compound may influence neurotransmitter systems and other signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6,11-Dihydrodibenzo(b,e)thiepin-11-one: This compound shares a similar tricyclic structure with (±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride but contains a sulfur atom in place of the oxygen atom in the dibenzoxepine core.
6b,11b-Dihydroxy-12-methylphenyl-11b,12-dihydrobenzo(g)indeno(1,2-b)indole-5,6,7(6bH)-triones: These compounds have a similar tricyclic structure but differ in the functional groups attached to the core.
Uniqueness
The uniqueness of (±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride lies in its specific combination of the dibenzoxepine core with the piperazine ring, which imparts distinct pharmacological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
86640-24-6 |
|---|---|
Molecular Formula |
C21H28Cl2N2O |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-[2-(6,11-dihydrobenzo[c][1]benzoxepin-6-yl)ethyl]-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C21H26N2O.2ClH/c1-22-12-14-23(15-13-22)11-10-21-19-8-4-2-6-17(19)16-18-7-3-5-9-20(18)24-21;;/h2-9,21H,10-16H2,1H3;2*1H |
InChI Key |
JNYSFIUZVOBNAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC2C3=CC=CC=C3CC4=CC=CC=C4O2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


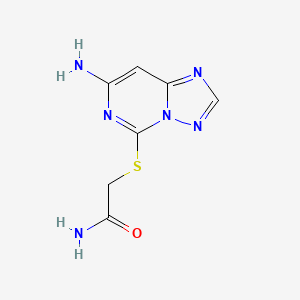
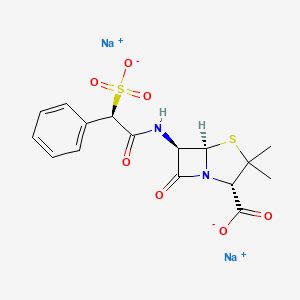

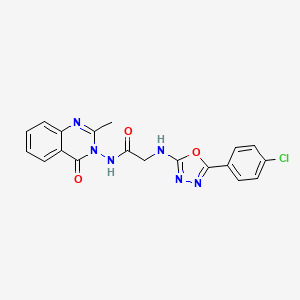
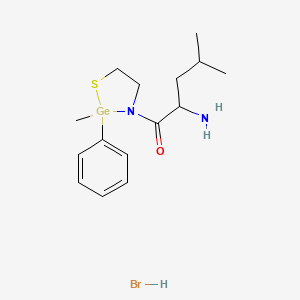
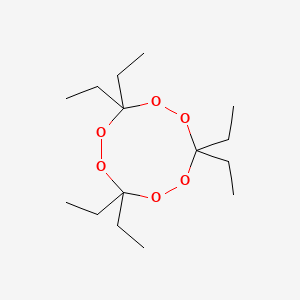
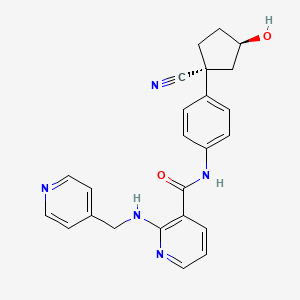
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
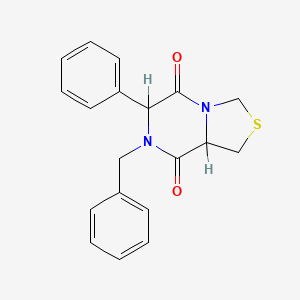
![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)
